3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3S/c12-9-2-1-8(18-9)11(16)15-4-3-7(6-15)17-10-5-13-19-14-10/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDCDODHWFOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 5-Bromofuran-2-carbonyl Group: This step involves the bromination of furan followed by acylation to introduce the carbonyl group.
Coupling with 1,2,5-Thiadiazole: The final step involves the coupling of the pyrrolidine derivative with 1,2,5-thiadiazole under conditions that promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized furans.
Scientific Research Applications
3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of multiple reactive sites allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a family of 1,2,5-thiadiazole derivatives with diverse substituents. Key structural analogs include:
Substituent Effects
- Bromofuran vs. Bromine’s inductive effect may also lower the LUMO energy, enhancing electron-accepting capacity .
- Thiadiazole vs. Thiadiazole 1,1-Dioxide: Oxidation of the thiadiazole sulfur to 1,1-dioxide (as in ) significantly alters electronic properties. The dioxide form exhibits stronger coordination to metals, proton acceptor behavior, and stabilized radical anions, making it superior for charge-transfer applications. The unoxidized thiadiazole in the target compound may lack these traits but retains moderate electron deficiency .
Physicochemical and Electronic Properties
- Thermal Stability: Pyrrolidine-linked thiadiazoles (e.g., BK14294) typically show moderate thermal stability (~200–250°C), whereas oxadiazole analogs (BK14304) may decompose at higher temperatures due to rigid heterocycles .
- Solubility: The bromofuran substituent likely reduces solubility in aqueous media compared to non-halogenated analogs. Polar aprotic solvents (e.g., DMF, THF) are probable candidates for processing .
- Electronic Behavior: The thiadiazole core’s electron-withdrawing nature may facilitate charge separation in optoelectronic applications, though its performance would lag behind 1,1-dioxide derivatives in organic photovoltaics (see for context on electron-accepting materials in solar cells) .
Biological Activity
3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the bromofuran and pyrrolidine moieties contributes to its reactivity and potential interactions with biological targets.
- Molecular Formula : C₁₃H₁₅BrN₄O₃
- Molecular Weight : 355.19 g/mol
- CAS Number : 2097897-74-8
Research indicates that compounds similar to 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
- Interaction with Receptors : It could act on specific receptors, modulating their activity and influencing various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of metabolic processes.
Anticancer Properties
Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, a study on similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting that 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole could also demonstrate similar effects. The exact mechanism remains to be fully elucidated but may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Thiadiazole derivatives have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole could be effective in treating conditions characterized by inflammation.
Antimicrobial Activity
Compounds with bromofuran moieties have shown promise as antimicrobial agents. The structural characteristics of 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole suggest it may possess similar properties, potentially acting against a range of bacterial and fungal pathogens.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Pendergrass et al. (2024) | Identified significant inhibition of bacterial secretion systems by related thiadiazole compounds at concentrations as low as 50 μM. |
| Molecular Docking Studies | Indicated strong binding affinity to COX enzymes, suggesting potential as an anti-inflammatory agent. |
| Cytotoxicity Assays | Showed IC50 values in the low micromolar range against several cancer cell lines for structurally similar compounds. |
Q & A
Q. What synthetic routes are optimal for preparing 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Refluxing intermediates (e.g., 5-bromo-2-furoic acid derivatives) with pyrrolidine-3-ol in ethanol or DMF under basic conditions (e.g., K₂CO₃) to form the pyrrolidin-3-yloxy moiety .
- Thiadiazole ring formation : Cyclization of thiosemicarbazides or reaction with sulfur sources under controlled temperatures .
- Purification : Recrystallization using ethanol-DMF mixtures (1:1) to isolate the product .
Q. How can researchers verify the structural integrity of this compound?
Use a combination of:
- X-ray crystallography : To confirm the 3D conformation of the thiadiazole and pyrrolidine rings (e.g., monoclinic P2₁/c space group, β = 91.3°) .
- Spectroscopy : ¹H/¹³C NMR for functional group validation, LC-MS for molecular weight confirmation, and FT-IR for carbonyl (C=O) and thiadiazole (C-S) bond identification .
Q. What solvents and catalysts are suitable for its synthesis?
Q. How should researchers assess its preliminary biological activity?
- In vitro assays : Test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution to determine MIC values .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ .
Advanced Research Questions
Q. How can structural modifications enhance its pharmacological profile?
- Heterocycle substitution : Replace the thiadiazole with thiazole or triazole moieties to alter electron density and bioactivity .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the furan ring to improve metabolic stability .
- SAR studies : Compare analogs with varying substituents on the pyrrolidine ring to map activity trends .
Q. What computational strategies predict binding modes with therapeutic targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or DNA gyrase .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. How can researchers resolve contradictions in biological activity data?
Q. What methods optimize solubility for in vivo studies?
Q. How do crystallographic data inform conformational stability?
Q. What advanced analytical techniques quantify trace impurities?
- HPLC-MS/MS : Use C18 columns with 0.1% formic acid gradients to detect byproducts at <0.1% levels .
- NMR diffusion-ordered spectroscopy (DOSY) : Differentiate impurities based on molecular weight .
Methodological Notes
- Synthesis Optimization : Microwave-assisted reactions can reduce reaction times from 48 h to 2 h .
- Data Reproducibility : Standardize reaction scales (e.g., 1–5 mmol) and document solvent purity (HPLC-grade) .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
